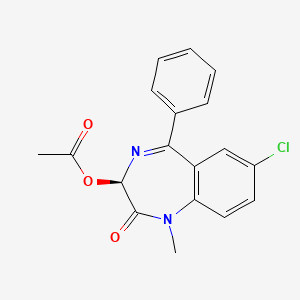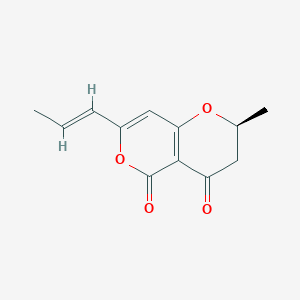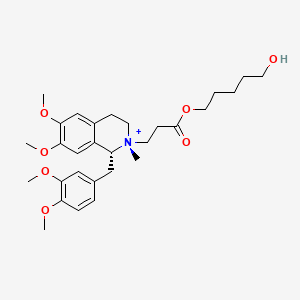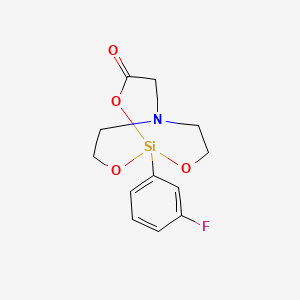
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol is a complex polymeric compound. This compound is known for its unique chemical structure, which includes sulfonic acid groups, hydroxyethyl esters, and a polymeric backbone. It is used in various industrial applications due to its chemical stability and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of 1,3-benzenedicarboxylic acid with 2-hydroxyethanol in the presence of a catalyst. The sulfonation of the aromatic ring is achieved using sulfur trioxide or chlorosulfonic acid. The polymerization process involves the reaction of the sulfonated ester with 1,4-benzenedicarboxylic acid and 1,2-ethanediol under controlled conditions, often in the presence of a catalyst such as antimony trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfonates and alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of this compound is largely dependent on its functional groups. The sulfonic acid groups provide hydrophilicity and ionic interactions, while the hydroxyethyl esters offer sites for further chemical modification. The polymeric backbone contributes to the overall stability and mechanical properties of the material. These combined properties make it suitable for various applications, including as a matrix for drug delivery or as a component in high-performance materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt, polymer with dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol
- 5-Sulfo-1,3-benzenedicarboxylic acid, 1,3-dimethyl ester sodium salt polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 2,2’-oxybis [ethanol]
Uniqueness
The uniqueness of 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol lies in its specific combination of functional groups and polymeric structure. This combination provides a balance of hydrophilicity, chemical reactivity, and mechanical strength, making it versatile for various applications.
Propriétés
Numéro CAS |
171429-97-3 |
|---|---|
Formule moléculaire |
C22H25LiO15S |
Poids moléculaire |
568.5 g/mol |
Nom IUPAC |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid |
InChI |
InChI=1S/C12H14O9S.C8H6O4.C2H6O2.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4;/h5-7,13-14H,1-4H2,(H,17,18,19);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2;/q;;;+1/p-1 |
Clé InChI |
APGSSPJYGYYIIH-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)



